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Compound Focus: Ponatinib

CAS No.: 943319-70-8

Cat. No.: S547891

Quantitative ADME Properties of Ponatinib

Parameter Value / Finding Details | Comments

Absorption Rapid Median Time to Maximal Plasma
Radioactivity (T~max~): 5 hours [1]

Distribution Extensive Steady-state Volume of Distribution
(V~ss~): 1223 L [2]

Protein Binding High >99% bound to plasma proteins [2]

Primary Metabolite M14 (Carboxylic acid) Inactive; Accounted for 14.9% of plasma
radioactivity [1]

Key Metabolizing CYP3A4 (major), CYP2C8, Also metabolized by esterases/amidases
Enzymes CYP2D6, CYP3A5 [2]

Route of Elimination Feces (primary) 86.6% of dose recovered in feces [1] [2]
Route of Elimination Urine (minor) 5.4% of dose recovered in urine [1] [2]
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Parameter Value / Finding Details | Comments

Elimination Half-life 27.4 hours Mean terminal t~1/2~ of ponatinib [1]
(Parent Drug)

Elimination Half-life (Total 66.4 hours Suggests presence of longer-lived
Radioactivity) metabolites [1]

Metabolism and Excretion Experimental Details

The core quantitative data comes from a phase I, open-label, mass balance study [1].

e Subjects and Dose: Six healthy male volunteers received a single oral 45-mg dose of
[14C]ponatinib (110.1 uCi total radioactivity) while fasting [1].

e Sample Collection: Blood, urine, and feces were collected for up to 14 days post-dose. Subjects
were discharged once combined daily excretion in urine and feces fell below 1% of the administered
dose [1].

¢ Analytical Methods: Total Radioactivity (TRA) was measured in all samples using liquid
scintillation counting. Metabolite Profiling was performed using liquid chromatography coupled with
tandem mass spectrometry (LC/MS/MS) and offline radioactivity detection. Ponatinib and specific
metabolites (M14, M42) were quantified in plasma using validated LC/MS/MS methods [1].

The following diagram illustrates the primary metabolic pathways and excretion routes of ponatinib

identified in the study [1] [2]:
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Ponatinib Metabolism and Excretion Pathways. The diagram summarizes the key biotransformation and
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elimination routes, with fecal excretion as the primary pathway [1] [2].

Detailed Metabolic Profile and Experimental Protocol

The study provided a detailed breakdown of penatinib's metabolic fate.

¢ Circulating Components: In plasma, the major circulating radioactive components over 0-24 hours
were the parent drug ponatinib (25.5%) and its inactive carboxylic acid metabolite M14 (14.9%) [1].
e Excreted Components:
o Urine: The major metabolites were M14 and its glucuronides. No unchanged ponatinib was
detected in urine. M14-derived metabolites collectively represented 4.4% of the administered
dose [1].
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o Feces: The major components were unchanged ponatinib (20.5% of dose), M31
(hydroxylation product, 17.7%), M42 (N-desmethyl ponatinib, 8.3%), and four methylated
products (collectively 8.4%) [1].

For researchers aiming to replicate or adapt these methods, here is a summary of the plasma pooling

scheme, a critical step for metabolite profiling [1]:

Plasma Pooling Protocol for Metabolite Profiling

Collect Plasma Samples
at Multiple Time Points

.

Calculate Pooling Volume
(Volume « 1/Time Interval)

'

Combine Volumes
Create 0-24 Hour Pool

:

Create Additional Time-Point Pools
(e.g., 5h, 10h, 12h, 36h, 48h)

:

Process Pooled Sample
(Add unlabeled ponatinib/M14
for recovery enhancement)

'

LC-MS/MS Analysis with
Offline Radioactivity Detection
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Plasma Pooling Experimental Workflow. The time-proportional pooling method ensures a representative

sample for identifying and quantifying metabolites [1].
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Key Pharmacokinetic Considerations for Researchers

¢ Drug-Drug Interactions: As a CYP3A4 substrate, ponatinib is susceptible to interactions.
Coadministration with strong CYP3A4 inhibitors (e.g., ketoconazole) significantly increases ponatinib
plasma exposure. Conversely, strong CYP3A4 inducers (e.g., St. John's Wort) may reduce its
efficacy. Grapefruit products should also be used with caution [2] [3].

e Transporters: Ponatinib is a weak substrate for the efflux transporters P-glycoprotein (P-gp) and
ABCG2 (BCRP), which may influence its distribution and excretion [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Absorption, metabolism, and excretion of [14C]ponatinib ... [pmc.ncbi.nim.nih.gov]
2. : Uses, Interactions, Mechanism of Action | DrugBank Online Ponatinib [go.drugbank.com]
3. Investigation of ponatinib metabolism and drug- ... [sciencedirect.com]

To cite this document: Smolecule. [Ponatinib pharmacokinetics absorption distribution metabolism
excretion]. Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b547891#ponatinib-pharmacokinetics-absorption-distribution-

metabolism-excretion]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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